N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound is characterized by its complex molecular structure, which includes multiple functional groups such as oxazepine and methoxy groups. The molecular formula for this compound is , and it has a molecular weight of approximately 388.423 g/mol. Its unique structure and properties make it a subject of interest in various scientific fields, particularly medicinal chemistry.
This compound can be sourced from chemical suppliers specializing in research-grade materials. It is classified under the category of organic compounds, specifically as an oxazepine derivative. Its CAS number is 921918-66-3, which is used for identification in chemical databases and regulatory contexts.
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide typically involves multi-step organic reactions. The process generally starts with the formation of the dibenzo[b,f][1,4]oxazepine core structure. Subsequent steps include the introduction of the methoxy group and the amide formation.
The molecular structure of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide features a dibenzo[b,f][1,4]oxazepine ring system attached to a methoxybenzamide moiety. The presence of dimethyl and oxo substituents contributes to its complex three-dimensional arrangement.
CC(C)C(=O)N(Cc1ccc(OC)cc1)C2=CC=CC=C2C(=O)N(C)C
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide can undergo various chemical reactions:
These reactions typically require specific reaction conditions such as temperature control, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide involves its interaction with biological targets at the molecular level. It may bind to specific enzymes or receptors within biological pathways:
Understanding these interactions requires detailed biochemical studies to elucidate its pharmacological potential.
The physical properties of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide include:
The chemical properties include stability under certain conditions (e.g., temperature and pH), reactivity with other compounds (e.g., acids or bases), and potential degradation pathways.
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide has several scientific applications:
This compound's diverse applications highlight its significance in both research and industrial contexts.
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1